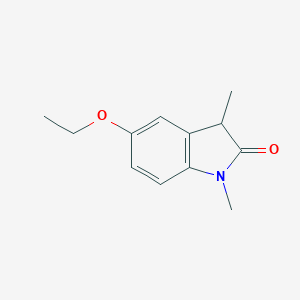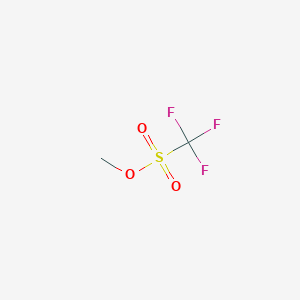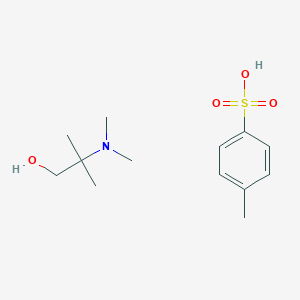
(2-Hydroxy-1,1-dimethylethyl)dimethylammonium toluene-p-sulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Hydroxy-1,1-dimethylethyl)dimethylammonium toluene-p-sulphonate, commonly known as TBA tosylate, is a quaternary ammonium compound. It is a widely used reagent in organic synthesis and is known for its high solubility in polar solvents. TBA tosylate is a versatile compound and has been used in a variety of applications, including as a phase transfer catalyst, a Lewis acid, and a nucleophile.
Mecanismo De Acción
TBA tosylate acts as a phase transfer catalyst by transferring a reactant from one phase to another. It does this by forming an ion pair with the reactant, which increases its solubility in the solvent. TBA tosylate can also act as a Lewis acid by accepting a pair of electrons from a nucleophile. This can lead to the formation of a new bond between the nucleophile and the substrate.
Biochemical and Physiological Effects:
TBA tosylate has not been extensively studied for its biochemical and physiological effects. However, it is known to be toxic and should be handled with care. It is a skin irritant and can cause respiratory problems if inhaled. It should not be ingested or injected.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TBA tosylate has several advantages in lab experiments. It is a highly soluble compound and can be easily dissolved in polar solvents. It is also a versatile compound and can be used in a variety of reactions. TBA tosylate is also relatively inexpensive compared to other reagents.
However, TBA tosylate has some limitations. It is a toxic compound and should be handled with care. It can also be difficult to remove from reaction mixtures, which can lead to contamination of the final product. TBA tosylate can also be difficult to handle in large-scale reactions.
Direcciones Futuras
There are several future directions for research on TBA tosylate. One area of research could be the development of new synthetic methods using TBA tosylate as a catalyst. Another area of research could be the development of new applications for TBA tosylate, particularly in the field of nanotechnology. Finally, research could be conducted on the toxicity of TBA tosylate and ways to mitigate its harmful effects.
Métodos De Síntesis
TBA tosylate can be synthesized through the reaction between toluene-p-sulfonyl chloride and tertiary butylamine. The reaction is carried out in a polar solvent such as dichloromethane or chloroform. The resulting product is a white crystalline solid.
Aplicaciones Científicas De Investigación
TBA tosylate has been extensively used in scientific research. It has been used as a catalyst in organic synthesis reactions, particularly in the synthesis of heterocyclic compounds. It has also been used as a phase transfer catalyst in the synthesis of nanoparticles. TBA tosylate has been used in the synthesis of chiral compounds and in the resolution of racemic mixtures. It has also been used in the synthesis of peptides and proteins.
Propiedades
Número CAS |
10026-99-0 |
|---|---|
Nombre del producto |
(2-Hydroxy-1,1-dimethylethyl)dimethylammonium toluene-p-sulphonate |
Fórmula molecular |
C13H23NO4S |
Peso molecular |
289.39 g/mol |
Nombre IUPAC |
2-(dimethylamino)-2-methylpropan-1-ol;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C7H8O3S.C6H15NO/c1-6-2-4-7(5-3-6)11(8,9)10;1-6(2,5-8)7(3)4/h2-5H,1H3,(H,8,9,10);8H,5H2,1-4H3 |
Clave InChI |
JZFUBSFZOGZENZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(CO)N(C)C |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(CO)N(C)C |
Otros números CAS |
10026-99-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(E)-2-(4-hydroxyphenyl)ethenyl]-5-phenylmethoxyphenol](/img/structure/B156521.png)
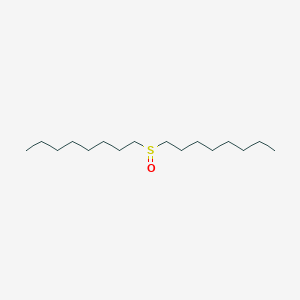
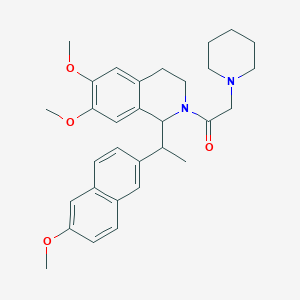


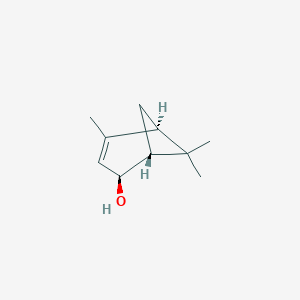
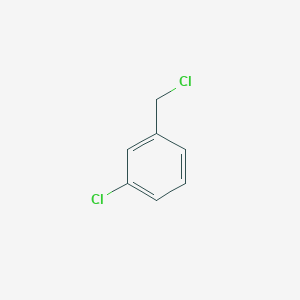
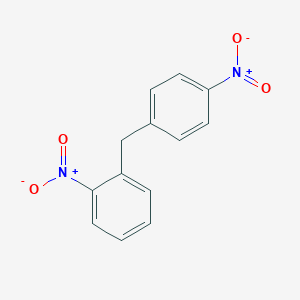
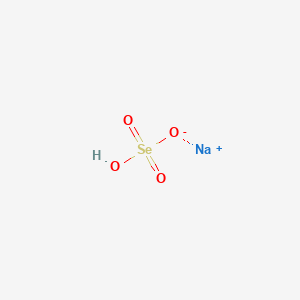
![3-Methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B156540.png)
